4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is known for its unique structural features, which include a cyclopropyl group, a fluorophenyl group, and a thiol group attached to a triazole ring
Preparation Methods
The synthesis of 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with various molecular targets and pathways. The thiol group can interact with reactive oxygen species, neutralizing them and preventing cellular damage. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
When compared to other similar compounds, 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of structural features. Similar compounds include:
4-cyclopropyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
4-cyclopropyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: . The presence of the fluorine atom in this compound enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-9-4-2-1-3-8(9)10-13-14-11(16)15(10)7-5-6-7/h1-4,7H,5-6H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMFVZZJXKKQLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327343 | |
Record name | 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
725710-47-4 | |
Record name | 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.